6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclohexylideneamine with N,N-dimethyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- N-[6-[[(cyclohexylideneamino)oxy-oxomethyl]amino]hexyl]carbamic acid
- 1-(6-(((Cyclohexylideneamino)oxy)carbonyl)-3,4-dimethylcyclohexa-2,4-dien-1-yl)propan-2-one
Uniqueness
This compound stands out due to its unique triazine core structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and therapeutic agents .
Properties
Molecular Formula |
C11H18N6O |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
6-(cyclohexylideneamino)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N6O/c1-17(2)10-13-9(12)14-11(15-10)18-16-8-6-4-3-5-7-8/h3-7H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
DTZSIDFGCUBHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)ON=C2CCCCC2 |
Origin of Product |
United States |
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